molecular formula C20H24FN3O5-2 B11821154 (Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine

(Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine

Cat. No.: B11821154
M. Wt: 405.4 g/mol
InChI Key: ZVBYPMXZXZQHSW-BTJKTKAUSA-L
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Description

(Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline moiety, a fluorine atom, and a methoxy group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then subjected to a series of reactions, including fluorination, methoxylation, and alkylation, to introduce the desired functional groups. The final step involves the coupling of the quinoline derivative with (Z)-but-2-enedioate under specific reaction conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of various biological processes .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its quinoline moiety is known for its pharmacological activities, and modifications to its structure can lead to the development of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H24FN3O5-2

Molecular Weight

405.4 g/mol

IUPAC Name

(Z)-but-2-enedioate;4-N-(5-fluoro-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine

InChI

InChI=1S/C16H22FN3O.C4H4O4/c1-10-6-8-19-16-12(20-11(2)5-4-7-18)9-13(21-3)15(17)14(10)16;5-3(6)1-2-4(7)8/h6,8-9,11,20H,4-5,7,18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1-

InChI Key

ZVBYPMXZXZQHSW-BTJKTKAUSA-L

Isomeric SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)F.C(=C\C(=O)[O-])\C(=O)[O-]

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)F.C(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

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